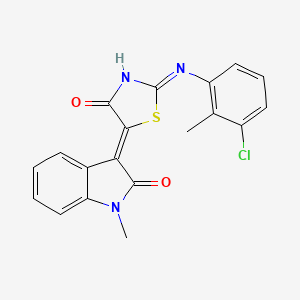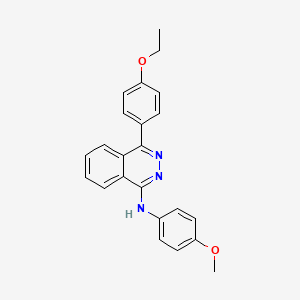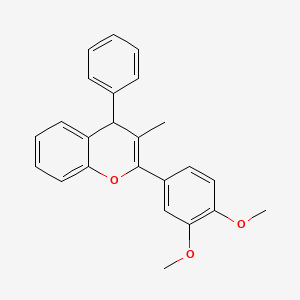
(5Z)-2-(3-chloro-2-methylanilino)-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazolidine ring, an indole moiety, and a chlorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-chloro-2-methylaniline with a thiazolidine-4-one derivative under acidic conditions to form the intermediate imine. This intermediate is then cyclized to form the final product under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[(2Z,5Z)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **3-[(2Z,5Z)-2-[(3-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The presence of the 3-chloro-2-methylphenyl group in 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C19H14ClN3O2S |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClN3O2S/c1-10-12(20)7-5-8-13(10)21-19-22-17(24)16(26-19)15-11-6-3-4-9-14(11)23(2)18(15)25/h3-9H,1-2H3,(H,21,22,24)/b16-15- |
Clave InChI |
YXZPZHCYOXRXFM-NXVVXOECSA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/S2 |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazino]propanamide](/img/structure/B11607389.png)

![3-[7-(4-Ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11607402.png)
![4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11607405.png)

![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol](/img/structure/B11607409.png)
![N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B11607418.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607420.png)
![7-cyclopentyl-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607432.png)
![1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B11607441.png)
![3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11607443.png)
![9-{3-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11607451.png)
![ethyl 4-(4-methylphenyl)-2-{[N-(2-methylpropyl)glycyl]amino}thiophene-3-carboxylate](/img/structure/B11607454.png)
![2-Amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11607460.png)
